molecular formula C8H13I B14418929 1-Iodoocta-3,4-diene CAS No. 84672-42-4

1-Iodoocta-3,4-diene

Cat. No.: B14418929
CAS No.: 84672-42-4
M. Wt: 236.09 g/mol
InChI Key: QCNJGUZWRQTIJZ-UHFFFAOYSA-N
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Description

1-Iodoocta-3,4-diene is an organic compound characterized by the presence of an iodine atom attached to an octadiene structure. This compound falls under the category of dienes, which are hydrocarbons containing two double bonds. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.

Preparation Methods

The synthesis of 1-Iodoocta-3,4-diene can be achieved through several methods. One common approach involves the dehydrohalogenation of organohalides. This method typically requires the use of a strong base to eliminate hydrogen halide from the precursor molecule, resulting in the formation of the diene structure . Another method involves the hydroboration of bromo-substituted enynes followed by hydride addition . Industrial production methods may vary, but they generally involve similar principles of dehydrohalogenation and hydroboration.

Chemical Reactions Analysis

1-Iodoocta-3,4-diene undergoes a variety of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of an atom or group of atoms in the molecule. Common reagents include halogens and nucleophiles.

    Cycloaddition: This reaction involves the addition of two or more unsaturated molecules to form a cyclic product.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or diols, while reduction may yield alkanes or alkenes.

Scientific Research Applications

1-Iodoocta-3,4-diene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Iodoocta-3,4-diene involves its interaction with various molecular targets and pathways. For example, in cycloaddition reactions, the compound acts as a diene, reacting with a dienophile to form a cyclic product. The reaction proceeds through a concerted mechanism, where the π-electrons of the diene and dienophile interact to form new σ-bonds . This mechanism is highly dependent on the electronic and steric properties of the reactants.

Comparison with Similar Compounds

1-Iodoocta-3,4-diene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its iodine substitution, which imparts distinct reactivity and properties compared to other dienes.

Properties

CAS No.

84672-42-4

Molecular Formula

C8H13I

Molecular Weight

236.09 g/mol

InChI

InChI=1S/C8H13I/c1-2-3-4-5-6-7-8-9/h4,6H,2-3,7-8H2,1H3

InChI Key

QCNJGUZWRQTIJZ-UHFFFAOYSA-N

Canonical SMILES

CCCC=C=CCCI

Origin of Product

United States

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